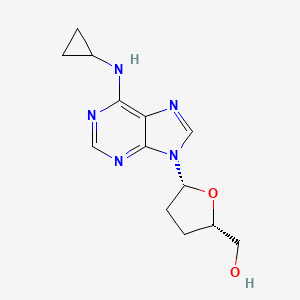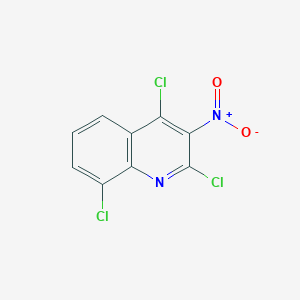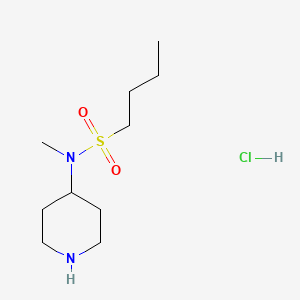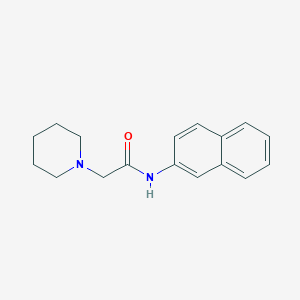
Adenosine, N-cyclopropyl-2',3'-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, N-cyclopropyl-2’,3’-dideoxy- is a synthetic nucleoside analog It is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which significantly alters its chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, N-cyclopropyl-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor, followed by deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . The process may also involve the use of bromoethane or 3-bromopropanenitrile as alkylating agents to prepare the ribonucleoside 2’,3’-bisxanthates .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally friendly and low-cost reagents is preferred to ensure sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, N-cyclopropyl-2’,3’-dideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Adenosine, N-cyclopropyl-2’,3’-dideoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of nucleic acid metabolism and function.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of adenosine, N-cyclopropyl-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxyadenosine: Lacks a hydroxyl group at the 3’ position.
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at both the 2’ and 3’ positions.
2’,3’-Didehydro-2’,3’-dideoxyadenosine: Contains a double bond between the 2’ and 3’ positions in addition to lacking hydroxyl groups.
Uniqueness
Adenosine, N-cyclopropyl-2’,3’-dideoxy- is unique due to the presence of the N-cyclopropyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
120503-31-3 |
|---|---|
Molekularformel |
C13H17N5O2 |
Molekulargewicht |
275.31 g/mol |
IUPAC-Name |
[(2S,5R)-5-[6-(cyclopropylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C13H17N5O2/c19-5-9-3-4-10(20-9)18-7-16-11-12(17-8-1-2-8)14-6-15-13(11)18/h6-10,19H,1-5H2,(H,14,15,17)/t9-,10+/m0/s1 |
InChI-Schlüssel |
IZKSHNCTSLXXDD-VHSXEESVSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC4CC4 |
Kanonische SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4CCC(O4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)


![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)



![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)

![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)

